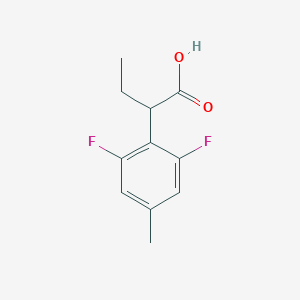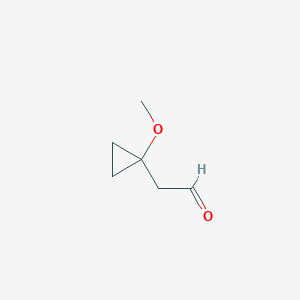
1-Methoxy-2-methylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methoxy and methyl groups.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 1-Methoxy-2-methylcyclohexane-1-carboxylic acid.
Reduction: 1-Methoxy-2-methylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-2-methylcyclohexane-1-carbaldehyde finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The methoxy and methyl groups influence the compound’s reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Cyclohexanecarbaldehyde: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
2-Methylcyclohexanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
1-Methoxycyclohexane: Lacks the methyl and aldehyde groups, resulting in different chemical behavior.
Uniqueness: 1-Methoxy-2-methylcyclohexane-1-carbaldehyde is unique due to the presence of both methoxy and methyl groups along with an aldehyde functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-methoxy-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8-5-3-4-6-9(8,7-10)11-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
WRXZEERFYILVNC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


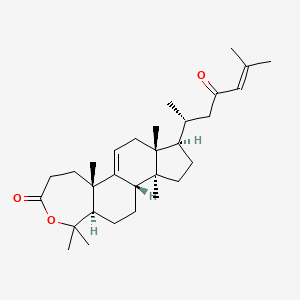
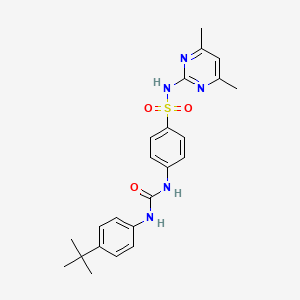


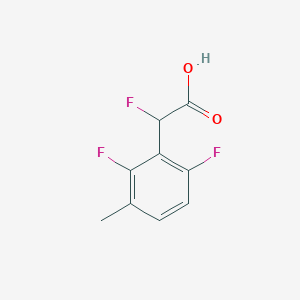

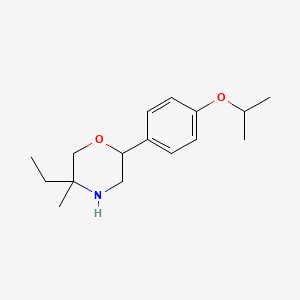
![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)
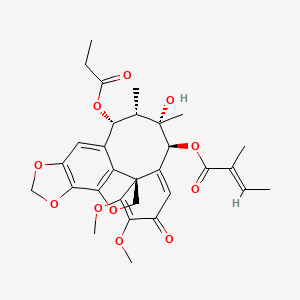
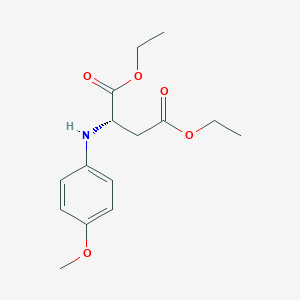
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
